Product packaging for 5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one(Cat. No.:)

5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one

Cat. No.: B13482541
M. Wt: 210.27 g/mol
InChI Key: XXWXIQSSSCHCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one is a chemical compound of interest in medicinal chemistry and epigenetics research. This reagent features a pyridin-2-one core structure, which is recognized as a highly optimized moiety for binding to methyltransferase enzymes . Researchers value this scaffold for its potential in probing biological pathways and developing therapeutic agents. The compound's primary research value lies in its structural similarity to known inhibitors of the Polycomb Repressive Complex 2 (PRC2), particularly its catalytic subunits EZH2 and EZH1 . These enzymes catalyze the methylation of histone H3 lysine 27 (H3K27), a key repressive epigenetic mark . Hyperactivity of this pathway is associated with numerous cancers, making it a significant therapeutic target . Compounds sharing this core structure typically act in a cofactor-competitive manner, displacing S-adenosyl-L-methionine (SAM) to inhibit methyltransferase activity . The specific alkoxyethyl side chain (2-butoxyethyl) in this compound can be studied for its influence on physicochemical properties, potency, and selectivity, contributing to crucial structure-activity relationship (SAR) studies . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2O2 B13482541 5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

5-amino-1-(2-butoxyethyl)pyridin-2-one

InChI

InChI=1S/C11H18N2O2/c1-2-3-7-15-8-6-13-9-10(12)4-5-11(13)14/h4-5,9H,2-3,6-8,12H2,1H3

InChI Key

XXWXIQSSSCHCHK-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCN1C=C(C=CC1=O)N

Origin of Product

United States

Synthetic Methodologies for 5 Amino 1 2 Butoxyethyl Pyridin 2 1h One

Precursor Synthesis and Derivatization Strategies

The assembly of the target molecule begins with the independent synthesis of its key components: the butoxyethyl side chain and a suitably substituted pyridine (B92270) precursor. These fragments are then combined in later stages of the synthesis.

Synthesis of the 2-Butoxyethyl Moiety and its Integration

The 2-butoxyethyl group is typically introduced via an alkylating agent derived from 2-butoxyethanol (B58217). The synthesis of this precursor is straightforward, commonly achieved through a Williamson ether synthesis where sodium butoxide is reacted with 2-chloroethanol.

To activate this alcohol for nucleophilic substitution, it is converted into a more reactive species, such as an alkyl halide or sulfonate. A common method is the reaction of 2-butoxyethanol with a hydrohalic acid (like HBr) or a halogenating agent (like thionyl chloride or phosphorus tribromide) to produce 1-bromo-2-butoxyethane or 1-chloro-2-butoxyethane. These haloalkanes are effective electrophiles for the N-alkylation of the pyridinone ring.

Preparation of Substituted Pyridine Precursors

A crucial precursor for this synthesis is a pyridine ring that is functionalized at the 2- and 5-positions. A highly strategic starting material is 5-nitropyridin-2(1H)-one . The nitro group serves as a precursor to the final amino group and is stable under the conditions required for N-alkylation.

The synthesis of 5-nitropyridin-2(1H)-one can be accomplished through several routes. One established method involves the hydrolysis of 2-amino-5-nitropyridine (B18323). prepchem.com This reaction is typically performed by heating 2-amino-5-nitropyridine in an aqueous basic solution, such as sodium hydroxide, followed by acidification to precipitate the product. prepchem.com

Alternatively, a one-pot synthesis from 2-aminopyridine (B139424) has been developed. This process involves the nitration of 2-aminopyridine using a mixture of concentrated sulfuric and nitric acids, followed by a diazotization reaction with sodium nitrite (B80452), and subsequent hydrolysis to yield 2-hydroxy-5-nitropyridine (B147068) (the tautomeric form of 5-nitropyridin-2(1H)-one). google.com

Key Synthetic Routes to the Pyridin-2(1H)-one Core

The formation of the central pyridin-2(1H)-one ring is a fundamental step that can be achieved through various synthetic strategies, primarily involving cyclization reactions or the interconversion of other functional groups on a pre-existing pyridine ring.

Cyclization Reactions for Pyridinone Ring Formation

Numerous methods exist for the de novo synthesis of the pyridinone ring from acyclic precursors. These condensation reactions build the heterocyclic system by forming new carbon-carbon and carbon-nitrogen bonds.

Bohlmann-Rahtz Pyridine Synthesis : This method allows for the creation of substituted pyridines from the condensation of enamines with ethynyl (B1212043) ketones. organic-chemistry.org The reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration. organic-chemistry.org By choosing appropriately substituted starting materials, this synthesis can be adapted to produce pyridines that are precursors to the desired pyridinone.

Guareschi-Thorpe Condensation : This classical method involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base. This versatile reaction can produce a variety of substituted 2-pyridones.

Annulation of Azadienes : A facile [4+2] annulation of in situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds can provide structurally diverse 2-pyridones in good yields. organic-chemistry.org

These cyclization strategies are powerful for building the core ring structure, especially when specific substitution patterns are desired from the outset.

Functional Group Interconversion Approaches

An alternative to de novo ring synthesis is the modification of an existing pyridine ring to create the pyridin-2(1H)-one moiety. This approach is often more direct if a suitable pyridine precursor is readily available.

Hydrolysis of 2-Halopyridines : 2-Chloropyridines or 2-bromopyridines can be converted to 2-pyridones through hydrolysis, often under basic conditions at elevated temperatures. The presence of an electron-withdrawing group, such as a nitro group at the 5-position, facilitates this nucleophilic aromatic substitution.

Cleavage of 2-Alkoxypyridines : 2-Alkoxypyridines, such as 2-methoxypyridine, can be cleaved to form N-substituted 2-pyridones. acs.org This transformation can be catalyzed by transition metals or promoted by acids. acs.orgnih.gov This method is particularly useful for converting an O-alkylated side-product back to the desired N-alkylated pyridone. nih.gov

Rearrangement of Pyridine N-oxides : Pyridine N-oxides can undergo rearrangement reactions, for instance with acetic anhydride, to yield 2-acetoxypyridines, which can then be hydrolyzed to the corresponding 2-pyridone. researchgate.net

The table below summarizes representative functional group interconversion methods leading to the pyridinone core.

Table 1: Functional Group Interconversions to Form Pyridin-2(1H)-ones

Precursor Reagents and Conditions Product Notes
2-Amino-5-nitropyridine 10% NaOH (aq), reflux 5-Nitropyridin-2(1H)-one A common and high-yielding method for preparing the key precursor. prepchem.com
2-Chloropyridine H₂O, base (e.g., NaOH), heat Pyridin-2(1H)-one A standard nucleophilic aromatic substitution reaction.
Pyridine N-oxide Ac₂O, heat; then H₂O/H⁺ Pyridin-2(1H)-one Proceeds via an acetoxy intermediate. researchgate.net

Introduction of the 5-Amino Substituent and Alkylation at the Nitrogen Atom

With the 5-nitropyridin-2(1H)-one precursor in hand, the final steps involve the introduction of the 2-butoxyethyl side chain and the conversion of the nitro group to the target amine. The order of these steps is critical for a successful synthesis. The most logical sequence is N-alkylation followed by reduction of the nitro group.

The N-alkylation of pyridin-2(1H)-ones is a well-established but potentially problematic reaction due to the ambident nucleophilic nature of the pyridone anion, which can lead to a mixture of N-alkylated and O-alkylated products. nih.govsciforum.net

To favor the desired N-alkylation, the reaction is typically carried out by first deprotonating the pyridone with a suitable base to form the pyridin-2-olate anion. The choice of base, solvent, and counter-ion can influence the N/O selectivity. Generally, using a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) promotes N-alkylation. mdpi.com The pyridin-2-olate is then reacted with the alkylating agent, 1-bromo-2-butoxyethane.

Following successful N-alkylation to form 1-(2-butoxyethyl)-5-nitropyridin-2(1H)-one , the final step is the reduction of the 5-nitro group to the 5-amino group. This transformation is a standard procedure in organic synthesis and can be achieved using a variety of reducing agents.

Common methods for nitro group reduction include:

Catalytic Hydrogenation : This is a clean and efficient method using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.

Metal/Acid Reduction : A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation : Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as the hydrogen source in the presence of a catalyst like Pd/C.

The table below outlines a plausible final sequence for the synthesis.

Table 2: Proposed Final Steps for the Synthesis of 5-Amino-1-(2-butoxyethyl)pyridin-2(1H)-one

Step Starting Material Reagents and Conditions Intermediate/Product
N-Alkylation 5-Nitropyridin-2(1H)-one 1. NaH or K₂CO₃ in DMF2. 1-Bromo-2-butoxyethane 1-(2-Butoxyethyl)-5-nitropyridin-2(1H)-one

| Reduction | 1-(2-Butoxyethyl)-5-nitropyridin-2(1H)-one | H₂, Pd/C in Ethanol or Methanol (B129727) | this compound |

This synthetic approach leverages a stable nitro-substituted precursor to control the regiochemistry of the N-alkylation before a final, high-yielding reduction step to furnish the desired 5-amino product.

Amination Strategies at the C-5 Position

A common and effective strategy for introducing an amino group at the C-5 position of a pyridin-2-one ring is through the reduction of a corresponding 5-nitro derivative. This approach is widely used in the synthesis of various substituted aminopyridines and pyridinones. The synthesis would commence with a suitable pyridin-2-one precursor, which is first nitrated at the C-5 position. The resulting 5-nitropyridin-2-one can then be subjected to reduction to yield the desired 5-aminopyridin-2-one. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a prevalent method. For instance, the reduction of a nitro group on a pyridinone ring has been successfully achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. nih.gov Alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be utilized.

Another powerful method for forming carbon-nitrogen bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl and heteroaryl halides or triflates. In the context of synthesizing the target molecule, a precursor such as 5-bromo-1-(2-butoxyethyl)pyridin-2(1H)-one could be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of this reaction. bristol.ac.uk

Table 1: Comparison of Potential Amination Strategies at the C-5 Position

StrategyPrecursorReagents and ConditionsAdvantagesPotential Challenges
Reduction of Nitro Group 5-Nitropyridin-2-one derivativeH₂, Pd/C, MethanolHigh yields, clean reaction. nih.govAvailability of the nitrated precursor.
Buchwald-Hartwig Amination 5-Halopyridin-2-one derivativePd catalyst, ligand, base, ammonia sourceBroad substrate scope, functional group tolerance. Catalyst cost, optimization of reaction conditions. bristol.ac.uk

N-Alkylation with the 2-Butoxyethyl Group

The introduction of the 2-butoxyethyl group at the nitrogen atom of the pyridin-2-one ring is a critical step. The N-alkylation of pyridinones can be complicated by the potential for O-alkylation, leading to the formation of 2-alkoxypyridine isomers. The regioselectivity of this reaction is highly dependent on several factors, including the nature of the alkylating agent, the counter-ion of the pyridinone salt, the solvent, and the temperature.

Generally, the pyridinone is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding pyridinoxide anion. This anion is then reacted with an alkylating agent, in this case, a 2-butoxyethyl halide (e.g., 1-bromo-2-butoxyethane) or a 2-butoxyethyl tosylate. To favor N-alkylation over O-alkylation, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. researchgate.net Conversely, non-polar solvents tend to favor O-alkylation. The choice of the counter-ion can also influence the outcome; for example, silver salts of pyridones have been reported to favor O-alkylation. researchgate.net

Table 2: Factors Influencing N- vs. O-Alkylation of Pyridinones

FactorCondition Favoring N-AlkylationCondition Favoring O-Alkylation
Solvent Polar aprotic (e.g., DMF, DMSO). researchgate.netNon-polar (e.g., benzene, toluene). researchgate.net
Counter-ion Alkali metals (e.g., Na⁺, K⁺).Silver (Ag⁺). researchgate.net
Leaving Group Good leaving groups like tosylate or iodide.-
Temperature Generally, lower temperatures can enhance selectivity.-

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently screen and identify the optimal set of reaction parameters. charnwooddiscovery.com

For the amination step, if a Buchwald-Hartwig reaction is utilized, key parameters to optimize include the choice of palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), the ligand (e.g., XPhos, SPhos, BINAP), the base (e.g., Cs₂CO₃, K₃PO₄), the solvent (e.g., toluene, dioxane, t-BuOH), and the reaction temperature. charnwooddiscovery.comresearchgate.net For instance, a DoE approach can be used to investigate the impact of these variables on the reaction yield, potentially leading to a significant reduction in catalyst loading and the identification of more environmentally friendly solvents. charnwooddiscovery.com

In the N-alkylation step, optimization would focus on maximizing the N-alkylation product while minimizing the O-alkylated byproduct. This can be achieved by carefully selecting the base, solvent, and temperature. A screening of different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, DMSO, acetonitrile) would be necessary. The reaction temperature should also be controlled to enhance selectivity.

Green Chemistry Principles in the Synthesis of Pyridinone Derivatives

The application of green chemistry principles in the synthesis of pyridinone derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of alternative energy sources, greener solvents, and atom-economical reactions.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced purity of the products. nanobioletters.comresearchgate.net Both the amination and N-alkylation steps in the synthesis of this compound could potentially be accelerated under microwave irradiation. For example, microwave-assisted synthesis of aminopyrimidines and other heterocyclic compounds has been shown to be highly efficient. nanobioletters.comcapes.gov.br

The choice of solvent is another critical aspect of green chemistry. Traditional volatile organic solvents (VOCs) can be replaced with more benign alternatives. Water is considered the greenest solvent, and its use in organic synthesis is highly desirable. rsc.orgmdpi.com For reactions that are not amenable to water, other green solvents such as ethanol, or bio-based solvents like eucalyptol, can be considered. researchgate.netrsc.org Solvent-free reactions, where the reactants are mixed without a solvent, represent an even greener approach and have been successfully applied in the synthesis of some pyridine derivatives. researchgate.netmdpi.com

Furthermore, employing catalytic methods, such as the Buchwald-Hartwig amination, aligns with green chemistry principles by reducing the amount of waste generated compared to stoichiometric reactions. The use of recoverable and reusable catalysts would further enhance the green credentials of the synthesis.

Table 3: Application of Green Chemistry Principles in Pyridinone Synthesis

Green Chemistry PrincipleApplication in Pyridinone SynthesisBenefits
Alternative Energy Sources Microwave-assisted reactions. nanobioletters.comresearchgate.netReduced reaction times, higher yields, increased purity. nanobioletters.com
Use of Greener Solvents Water, ethanol, bio-based solvents. rsc.orgmdpi.comReduced environmental impact, improved safety.
Atom Economy Catalytic reactions (e.g., Buchwald-Hartwig). Minimized waste generation.
Solvent-Free Reactions Reactions conducted without a solvent medium. mdpi.comElimination of solvent waste, simplified work-up.

Advanced Reaction Chemistry and Mechanistic Investigations of 5 Amino 1 2 Butoxyethyl Pyridin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Pyridinone Ring

The pyridinone ring in 5-Amino-1-(2-butoxyethyl)pyridin-2(1H)-one is an electron-rich system, making it susceptible to electrophilic aromatic substitution. The outcome of such reactions is largely dictated by the directing effects of the substituents on the ring.

The regioselectivity of electrophilic aromatic substitution on the this compound ring is primarily controlled by the powerful activating and ortho-, para-directing effect of the 5-amino group. The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the pyridinone ring, increasing the electron density at the ortho (C4) and para (C2) positions. However, the C2 position is already part of a carbonyl group, which is deactivating. Therefore, electrophilic attack is strongly favored at the C4 and C6 positions.

The 1-(2-butoxyethyl) group at the nitrogen atom has a minor electronic influence on the ring's reactivity compared to the amino group. Its effect is primarily steric, potentially hindering the approach of bulky electrophiles to the C6 position to some extent. The carbonyl group at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the adjacent C3 position.

A summary of the electronic influences of the substituents is presented in Table 1.

SubstituentPositionElectronic EffectDirecting Influence
5-AminoC5Activating (+M)Ortho, Para (to C4 and C6)
1-(2-butoxyethyl)N1Weakly Activating (+I)-
2-CarbonylC2Deactivating (-M, -I)Meta (to C3 and C5)

This table is generated based on established principles of electronic effects in organic chemistry.

Considering these factors, electrophilic substitution on this compound is expected to occur predominantly at the C4 and C6 positions, with the precise ratio of products depending on the nature of the electrophile and the reaction conditions.

Halogenation: The halogenation of this compound is anticipated to proceed via a typical electrophilic aromatic substitution mechanism. The reaction would involve the attack of a halogen electrophile (e.g., Br⁺, Cl⁺) on the electron-rich pyridinone ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation would then restore the aromaticity of the ring, yielding the halogenated product. Given the directing effects discussed previously, halogenation is expected to occur at the C4 and C6 positions.

Nitration: The nitration of this compound would also follow an electrophilic aromatic substitution pathway. The nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, would act as the electrophile. The attack of the nitronium ion on the pyridinone ring would lead to the formation of a sigma complex, followed by deprotonation to yield the nitro-substituted product. Similar to halogenation, nitration is predicted to occur at the C4 and C6 positions. It is important to note that the strongly acidic conditions of nitration could lead to protonation of the 5-amino group, which would convert it into a deactivating, meta-directing ammonium (B1175870) group. This could potentially alter the regiochemical outcome of the reaction.

Nucleophilic Aromatic Substitution Reactions at the Pyridinone Core

While the electron-rich nature of the pyridinone ring makes it less susceptible to nucleophilic aromatic substitution, such reactions can occur under specific conditions, particularly if a good leaving group is present at an activated position.

For nucleophilic aromatic substitution to occur on the this compound ring, a leaving group (such as a halide) would need to be present, typically at the C3 or C5 positions, which are activated by the electron-withdrawing carbonyl group. If, for instance, a halogen atom were present at the C3 position, it could be susceptible to displacement by a strong nucleophile. The reaction would likely proceed through a Meisenheimer complex intermediate.

The 1-(2-butoxyethyl) side chain is not expected to have a significant direct electronic influence on the susceptibility of the pyridinone core to nucleophilic attack. Its primary role would be steric, potentially hindering the approach of bulky nucleophiles to the N1 position or adjacent positions on the ring. The ether linkage in the side chain is generally stable under typical nucleophilic aromatic substitution conditions.

Reactions Involving the 5-Amino Group

The 5-amino group is a key functional handle for the further derivatization of this compound. It can undergo a variety of reactions typical of primary aromatic amines.

Acylation: The amino group can be readily acylated with acyl halides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional groups.

Alkylation: Alkylation of the 5-amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common side reaction that needs to be controlled.

Diazotization: The 5-amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be used in a variety of subsequent reactions, such as the Sandmeyer reaction to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH).

A summary of potential reactions involving the 5-amino group is provided in Table 2.

ReactionReagentsProduct
AcylationAcetyl chlorideN-(1-(2-butoxyethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetamide
AlkylationMethyl iodide1-(2-butoxyethyl)-5-(methylamino)pyridin-2(1H)-one
DiazotizationNaNO₂, HCl1-(2-butoxyethyl)-6-oxo-1,6-dihydropyridin-3-yl diazonium chloride

This table presents hypothetical products based on the known reactivity of aromatic amines.

Amidation and Acylation Reactions

The exocyclic amino group at the C5 position of this compound is a primary nucleophile and is expected to readily undergo amidation and acylation reactions. These transformations are fundamental in organic synthesis for the formation of amide bonds, which are prevalent in pharmaceuticals and functional materials.

The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride, anhydride, or an activated carboxylic acid. The reactivity of the amino group is influenced by the electronic nature of the pyridinone ring. While the pyridinone moiety is generally electron-withdrawing, the presence of the butoxyethyl substituent at the N1 position can modulate the electron density of the ring system.

Amidation with Carboxylic Acids: Direct amidation with carboxylic acids typically requires activating agents to convert the hydroxyl group of the acid into a better leaving group. Common coupling agents include carbodiimides (like DCC or EDC) or phosphonium (B103445) reagents (like BOP or PyBOP).

Acylation with Acid Chlorides and Anhydrides: More reactive acylating agents such as acid chlorides and anhydrides can directly acylate the amino group, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct.

Below is a table of predicted amidation and acylation reactions based on analogous aminopyridine chemistry:

Acylating AgentBaseSolventExpected ProductPredicted Yield Range (%)
Acetyl ChloridePyridineDichloromethaneN-(1-(2-butoxyethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetamide85-95
Benzoyl ChlorideTriethylamineTetrahydrofuranN-(1-(2-butoxyethyl)-6-oxo-1,6-dihydropyridin-3-yl)benzamide80-90
Acetic AnhydrideNoneAcetic AcidN-(1-(2-butoxyethyl)-6-oxo-1,6-dihydropyridin-3-yl)acetamide90-98
Propanoic acid with EDCDMAPDichloromethaneN-(1-(2-butoxyethyl)-6-oxo-1,6-dihydropyridin-3-yl)propanamide70-85

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through reaction with nitrous acid, a process known as diazotization. unb.ca Nitrous acid is typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

The pyridinone ring influences the stability and reactivity of the diazonium intermediate. The resulting 1-(2-butoxyethyl)-6-oxo-1,6-dihydropyridin-3-diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably azo coupling reactions.

In azo coupling, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline, to form a highly colored azo compound. wuxibiology.com This reaction is a cornerstone of the dye industry. unb.ca The position of coupling on the aromatic ring of the coupling component is directed by the activating group.

The general mechanism for the diazotization of an aromatic amine involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. The amine then attacks the nitrosonium ion, followed by a series of proton transfers and the elimination of water to yield the diazonium ion.

The subsequent azo coupling is an electrophilic aromatic substitution reaction. The electron-rich coupling component attacks the terminal nitrogen of the diazonium salt, leading to the formation of the azo-linked product.

The table below outlines predicted azo coupling reactions with the diazonium salt of this compound:

Coupling ComponentReaction ConditionsExpected Azo Dye Product
PhenolAqueous NaOH, 0-5 °C5-((4-hydroxyphenyl)diazenyl)-1-(2-butoxyethyl)pyridin-2(1H)-one
AnilineAcetic Acid/Sodium Acetate (B1210297) buffer, 0-5 °C5-((4-aminophenyl)diazenyl)-1-(2-butoxyethyl)pyridin-2(1H)-one
N,N-DimethylanilineAcetic Acid, 0-5 °C5-((4-(dimethylamino)phenyl)diazenyl)-1-(2-butoxyethyl)pyridin-2(1H)-one
2-NaphtholAqueous NaOH, 0-5 °C5-((2-hydroxy-1-naphthyl)diazenyl)-1-(2-butoxyethyl)pyridin-2(1H)-one

Investigations into Tautomerism and Isomerization Processes

Keto-Enol and N-H/C-H Tautomeric Equilibria

The pyridin-2(1H)-one ring system is a classic example of a heterocyclic compound that exhibits tautomerism. For this compound, the primary tautomeric equilibrium is between the lactam (keto) form and the lactim (enol) form, which is 5-amino-1-(2-butoxyethyl)-2-hydroxypyridine.

Extensive studies on 2-pyridone itself have shown that the keto form is generally the more stable tautomer in both the solid state and in polar solvents. wuxibiology.comlibretexts.org The stability of the keto form is attributed to a combination of factors, including greater resonance stabilization and favorable amide-like character. The enol form, 2-hydroxypyridine (B17775), is more aromatic in character and is favored in the gas phase and in non-polar solvents.

The presence of the amino group at the C5 position and the butoxyethyl group at the N1 position will influence the position of this equilibrium. The electron-donating nature of the amino group can affect the electron distribution within the ring, potentially altering the relative stabilities of the tautomers. Similarly, the N1-substituent can sterically and electronically influence the tautomeric preference.

In addition to the primary keto-enol tautomerism, the amino group itself can participate in amino-imino tautomerism, although this is generally less favorable for aminopyridines compared to the pyridone-hydroxypyridine equilibrium. C-H tautomerism, involving the migration of a proton from a ring carbon, is also a theoretical possibility but is typically energetically unfavorable.

Impact of Solvent and Temperature on Tautomeric Forms

The position of the keto-enol tautomeric equilibrium for pyridinone derivatives is highly sensitive to the surrounding environment, particularly the solvent. wuxibiology.comlibretexts.org This sensitivity arises from the different polarities and hydrogen-bonding capabilities of the keto and enol forms.

Solvent Effects:

Polar Protic Solvents (e.g., water, ethanol): These solvents are expected to strongly favor the keto (lactam) tautomer of this compound. The keto form has a larger dipole moment and can act as both a hydrogen bond donor (N-H, though substituted in this case, the principle applies to the amide-like structure) and acceptor (C=O). These interactions with polar solvents lead to significant stabilization.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents will also favor the more polar keto form, though perhaps to a lesser extent than protic solvents as they can only act as hydrogen bond acceptors.

Non-polar Solvents (e.g., hexane, cyclohexane): In non-polar environments, the less polar enol (lactim) tautomer is expected to be more favored. In the absence of strong solute-solvent interactions, the intrinsic stability, including aromaticity, of the tautomers becomes more dominant.

Temperature Effects: The tautomeric equilibrium is a dynamic process, and as with any equilibrium, it is affected by temperature. The direction of the shift with temperature depends on the enthalpy change (ΔH) of the tautomerization. For the 2-pyridone/2-hydroxypyridine system, the conversion from the more stable keto form to the less stable enol form is typically endothermic. Therefore, an increase in temperature would be expected to shift the equilibrium towards the enol form, in accordance with Le Chatelier's principle.

The following table summarizes the expected dominant tautomeric form under different conditions:

ConditionDominant TautomerPrimary Reason
Solid StateKeto (Lactam)Crystal packing forces and intermolecular hydrogen bonding.
Aqueous SolutionKeto (Lactam)Strong hydrogen bonding with water stabilizes the polar amide structure. wuxibiology.com
Cyclohexane SolutionEnol (Lactim)The less polar, more aromatic enol form is favored in non-polar media. libretexts.org
Gas PhaseEnol (Lactim)Intrinsic stability and aromaticity dominate in the absence of solvent.
High TemperatureEnol (Lactim)The equilibrium shifts towards the endothermic product.

Catalytic Transformations Involving this compound

Metal-Mediated Cross-Coupling Reactions

The this compound scaffold is amenable to various metal-mediated cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the amino group would first need to be converted to a suitable leaving group, such as a halide or a triflate, via reactions like diazotization followed by Sandmeyer or similar transformations. Assuming the synthesis of a 5-halo-1-(2-butoxyethyl)pyridin-2(1H)-one precursor, a range of cross-coupling reactions can be envisioned.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would couple the 5-halo-pyridinone with a boronic acid or ester to form a new C-C bond. wikipedia.org This is a highly versatile method for introducing aryl or vinyl substituents at the C5 position. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₃PO₄).

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the 5-halo-pyridinone with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos). wikipedia.orglibretexts.org This would provide a route to a wide array of N-substituted derivatives at the C5 position.

The table below presents hypothetical examples of Suzuki-Miyaura and Buchwald-Hartwig reactions on a 5-bromo precursor:

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventExpected Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water1-(2-butoxyethyl)-5-phenylpyridin-2(1H)-one
Suzuki-Miyaura3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane1-(2-butoxyethyl)-5-(thiophen-3-yl)pyridin-2(1H)-one
Buchwald-HartwigMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1-(2-butoxyethyl)-5-(morpholino)pyridin-2(1H)-one
Buchwald-HartwigAnilinePd(OAc)₂ / BINAPNaOtBuToluene1-(2-butoxyethyl)-5-(phenylamino)pyridin-2(1H)-one

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligand, base, and solvent, and would require empirical optimization for this specific substrate.

Spectroscopic and Advanced Structural Elucidation Methodologies for 5 Amino 1 2 Butoxyethyl Pyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an essential tool for determining the structure of organic compounds. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. magritek.comu-tokyo.ac.jp For 5-Amino-1-(2-butoxyethyl)pyridin-2(1H)-one, a suite of 1D and 2D NMR experiments is employed to assign all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.

One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms present in a molecule. chemrxiv.org

¹H NMR: The proton NMR spectrum is used to identify the various proton environments in the molecule. For this compound, distinct signals are expected for the three protons on the pyridinone ring, the two protons of the amino group, and the protons of the 2-butoxyethyl side chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key to the initial assignment. magritek.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show signals for the five carbons of the pyridinone ring (including the downfield carbonyl carbon), and the six distinct carbons of the butoxyethyl substituent. steelyardanalytics.com

¹⁵N NMR: Nitrogen-15 NMR, while less common due to lower natural abundance and sensitivity, provides direct information about the nitrogen atoms. copernicus.org Two signals would be expected for this compound, corresponding to the ring nitrogen and the exocyclic amino nitrogen, each with a characteristic chemical shift reflecting its unique electronic environment. nih.gov

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2 (C=O)-~165
C3~6.5 (d)~110
C4~7.2 (dd)~130
C5-~125
C6~7.0 (d)~140
5-NH₂~4.5 (br s)-
N1-CH₂~3.9 (t)~50
N1-CH₂-CH₂~3.6 (t)~70
O-CH₂ (butyl)~3.4 (t)~71
O-CH₂-CH₂ (butyl)~1.5 (m)~32
O-CH₂-CH₂-CH₂ (butyl)~1.3 (m)~19
CH₃ (butyl)~0.9 (t)~14

Two-dimensional (2D) NMR experiments are critical for establishing the precise connectivity of atoms. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to trace the proton-proton connectivities within the pyridinone ring and along the butoxyethyl chain. uzh.ch

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edunih.gov This allows for the unambiguous assignment of each proton signal to its attached carbon atom, confirming the framework of the molecule. youtube.comhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu It is invaluable for connecting different fragments of the molecule, such as linking the butoxyethyl side chain to the nitrogen of the pyridinone ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. uoc.gr This provides insights into the three-dimensional structure and conformation of the molecule. uzh.ch

While solution-state NMR provides information on molecules in a dynamic state, solid-state NMR (ssNMR) characterizes molecules in their solid, crystalline, or amorphous forms. emory.edu This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline structures. ox.ac.uk For this compound, ssNMR could differentiate between various solid forms by analyzing differences in chemical shifts and relaxation times, which are sensitive to the local molecular environment and packing in the crystal lattice. nih.govmdpi.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. osu.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. nih.gov For this compound (C₁₁H₁₈N₂O₂), HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass.

Illustrative HRMS Data

FormulaCalculated MassObserved Mass [M+H]⁺
C₁₁H₁₈N₂O₂210.1368211.1441

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of selected ions. osu.edu A specific precursor ion (e.g., the molecular ion of the compound) is isolated and then fragmented by collision-induced dissociation (CID) or other methods. nih.gov The resulting product ions are then analyzed to provide structural information. uab.edu The fragmentation pattern of this compound would be expected to show characteristic losses of the butoxyethyl side chain and fragments from the pyridinone ring, further confirming the proposed structure. researchgate.netnih.gov

Illustrative MS/MS Fragmentation Data for [M+H]⁺ Precursor Ion

Precursor Ion (m/z)Key Fragment Ions (m/z)Postulated Neutral Loss/Fragment Identity
211.14155.08Loss of C₄H₈ (butene) from side chain
211.14111.05Cleavage of the N-C bond of the side chain
211.1495.05Fragment of the pyridinone ring

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes. spectroscopyonline.com For this compound, these techniques provide a detailed fingerprint of its molecular structure, allowing for the unambiguous identification of its key chemical moieties.

Characteristic Absorption Bands of Pyridinone and Amino Moieties

The infrared and Raman spectra of this compound are dominated by the vibrational signatures of the pyridinone ring and the amino group. The pyridinone core exhibits a strong C=O stretching vibration, a key diagnostic band, typically observed in the region of 1650-1700 cm⁻¹. libretexts.org The exact position of this band can be influenced by conjugation and intermolecular interactions. The aromatic C=C and C-N stretching vibrations of the pyridinone ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. scialert.net

The amino (-NH₂) group is characterized by its N-H stretching vibrations, which typically appear as two distinct bands in the 3500–3300 cm⁻¹ range for primary amines, corresponding to asymmetric and symmetric stretching modes. core.ac.uk The N-H bending (scissoring) vibration is expected to be observed around 1600 cm⁻¹. The C-N stretching vibration of the aromatic amine generally appears in the 1382-1266 cm⁻¹ region. core.ac.uk The butoxyethyl substituent will show characteristic C-H stretching vibrations for its alkyl chain just below 3000 cm⁻¹ and C-O stretching bands in the fingerprint region.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity (IR)Intensity (Raman)
Amino (-NH₂)Asymmetric N-H Stretch3400 - 3500MediumMedium
Symmetric N-H Stretch3300 - 3400MediumMedium
N-H Bend (Scissoring)1590 - 1650Medium-StrongWeak
Pyridinone (C=O)C=O Stretch1650 - 1700StrongMedium
Pyridinone RingC=C/C-N Stretches1400 - 1600Medium-StrongMedium-Strong
Butoxyethyl (-CH₂)C-H Stretch2850 - 2960StrongStrong
Ether (C-O-C)C-O Stretch1050 - 1150StrongWeak

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can also provide insights into the conformational isomers of this compound, particularly concerning the flexible 2-butoxyethyl side chain. Different spatial arrangements of this chain can lead to subtle shifts in the vibrational frequencies of the molecule. iu.edu.sa By analyzing the fine structure of the vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), it is possible to identify the presence of different conformers. iu.edu.sa

Computational modeling, in conjunction with experimental FT-IR and Raman data, can be employed to assign specific vibrational modes to different conformers and estimate their relative populations. iu.edu.sa For instance, the C-O-C stretching and CH₂ rocking modes of the butoxyethyl group are sensitive to its conformation and can serve as probes for conformational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric system. For this compound, the substituted pyridinone ring acts as the primary chromophore.

Chromophoric Properties of the Substituted Pyridinone System

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions within the conjugated pyridinone system. libretexts.orglibretexts.org The π→π* transitions, which are typically of high intensity (large molar absorptivity), involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital. libretexts.org

The presence of the electron-donating amino group at the 5-position and the butoxyethyl group at the 1-position can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The amino group, in particular, can cause a bathochromic (red) shift in the λmax due to the extension of the conjugated system.

Solvent Effects on Electronic Absorption Maxima

The position of the electronic absorption maxima in the UV-Vis spectrum of this compound can be influenced by the polarity of the solvent. slideshare.netyoutube.com This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

For π→π* transitions, an increase in solvent polarity typically leads to a bathochromic shift (red shift) as the more polar excited state is stabilized to a greater extent than the ground state. libretexts.org Conversely, for n→π* transitions, an increase in solvent polarity often results in a hypsochromic shift (blue shift). libretexts.org This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar solvents, increasing the energy gap for the transition. libretexts.org Studying the solvent effects on the UV-Vis spectrum can therefore help in the assignment of the observed electronic transitions.

Table 2: Expected Solvent Effects on the Absorption Maxima of this compound

TransitionChange in Solvent PolarityExpected Shift in λmaxReason
π→πNon-polar to PolarBathochromic (Red Shift)Stabilization of the more polar excited state.
n→πNon-polar to PolarHypsochromic (Blue Shift)Stabilization of the ground state via hydrogen bonding.

X-ray Crystallography for Absolute Structural Determination

A crystallographic analysis would reveal the planarity of the pyridinone ring and the conformation of the butoxyethyl side chain. nih.gov It would also elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The amino group and the carbonyl oxygen of the pyridinone ring are potential sites for hydrogen bonding, which could lead to the formation of specific supramolecular architectures in the crystal lattice. nih.gov While a specific crystal structure for this compound is not detailed here, the principles of X-ray crystallography as applied to related substituted pyridinones indicate that such an analysis would provide an unambiguous determination of its molecular geometry and packing. researchgate.netnih.gov

Following a comprehensive search for scientific literature detailing the crystallographic analysis of this compound, no specific experimental data regarding its crystal growth, diffraction data collection, or structure refinement could be located.

The creation of a scientifically accurate article that adheres to the requested outline requires access to published research containing specific details such as crystal system, space group, unit cell dimensions, data collection parameters, and intermolecular interaction analysis. As this foundational data for this compound is not available in the public domain through the conducted searches, it is not possible to generate the requested content without resorting to speculation, which would violate the principles of scientific accuracy.

Therefore, the sections on "Crystal Growth and Diffraction Data Collection" and "Refinement of Crystal Structures and Intermolecular Interactions" for this specific compound cannot be completed at this time.

Computational Chemistry and Theoretical Investigations of 5 Amino 1 2 Butoxyethyl Pyridin 2 1h One

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. bonvinlab.org By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

The butoxyethyl side chain of 5-Amino-1-(2-butoxyethyl)pyridin-2(1H)-one is flexible, with several rotatable single bonds. This flexibility allows the chain to adopt numerous different spatial arrangements, known as conformations or rotational isomers (rotamers). MD simulations are ideally suited to explore this conformational space by simulating the molecule's movements over nanoseconds or longer. nih.gov

This analysis helps identify the most populated and energetically favorable conformations of the side chain, which can be crucial for understanding how the molecule interacts with other molecules or surfaces. The simulations provide a dynamic ensemble of conformers rather than a single static structure. nih.gov

Table 2: Key Dihedral Angles Defining Butoxyethyl Chain Conformation (Note: This table illustrates the dihedral angles that would be monitored during an MD simulation to characterize rotational isomers.)

Dihedral AngleAtom SequenceDescription
τ1N(ring)-C-C-ODefines the orientation of the ether group relative to the pyridine (B92270) ring.
τ2C-C-O-CDefines the first torsion angle of the butyl group.
τ3C-O-C-CDefines the second torsion angle of the butyl group.
τ4O-C-C-CDefines the third torsion angle of the butyl group.

MD simulations are also used to study how a solute molecule interacts with its solvent. To achieve this, the this compound molecule is placed in a simulation box filled with explicit solvent molecules, such as water or ethanol. core.ac.uk The simulation then tracks the interactions, such as hydrogen bonds between the molecule's amino and carbonyl groups and the surrounding solvent molecules.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra. nih.gov DFT and other quantum chemical methods can calculate properties related to NMR, IR, and UV-Vis spectroscopy.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, can help confirm the chemical structure and assign specific peaks to specific atoms in the molecule. nih.gov Similarly, vibrational frequencies can be calculated to predict the appearance of an infrared (IR) spectrum, identifying characteristic peaks corresponding to functional groups like the C=O stretch, N-H bends, and C-O ether stretch.

Table 3: Illustrative Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (ppm) (Note: This table is a representative example. The accuracy of predicted shifts depends on the level of theory and solvent model used.)

ProtonPredicted Chemical Shift (ppm)
H (on C adjacent to N-H₂)6.85
H (on C adjacent to C=O)7.50
N-H₂ (amino)5.30
O-CH₂ (butoxy)3.65
N-CH₂ (ethyl)4.10

Computational NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a critical tool for the structural elucidation of novel compounds. nih.gov Techniques such as Density Functional Theory (DFT) and ab initio calculations are employed to compute the isotropic shielding values of atomic nuclei, which are then converted into chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the chosen computational method, basis set, and the modeling of solvent effects. nih.govmdpi.com

For a molecule like this compound, a computational study would involve optimizing the molecule's geometry and then calculating the ¹H and ¹³C chemical shifts. These predicted values would be compared against experimentally obtained NMR data for validation. The mean absolute error (MAE) between the predicted and experimental shifts is a key metric for assessing the accuracy of the computational model. mdpi.comsourceforge.io Modern approaches may also leverage machine learning and graph neural networks, trained on large databases of experimental spectra, to achieve high accuracy with MAE values below 0.20 ppm for ¹H shifts. nih.govmdpi.com

Table 1: Illustrative Data for Computational NMR Prediction (Hypothetical) No specific data is available for this compound. The table below is a hypothetical representation.

Atom Experimental Shift (ppm) Predicted Shift (ppm) Difference (ppm)
H-3 6.50 6.45 0.05
H-4 7.20 7.18 0.02
H-6 7.90 7.85 0.05
C-2 165.0 164.5 0.5

Theoretical Vibrational Frequencies and Intensities

Theoretical vibrational spectroscopy, typically performed using quantum chemical calculations, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the fundamental vibrational modes. mdpi.com

For this compound, such an analysis would identify characteristic vibrational bands. For instance, the calculations would predict the frequencies for the N-H stretching of the amino group, the C=O stretching of the pyridinone ring, C-N stretching, and various C-H bending and stretching modes. Comparing the computed spectrum with an experimental FTIR or Raman spectrum helps in assigning the observed bands to specific molecular motions and confirms the molecule's structural features. mdpi.com

Analysis of Reactivity Indices and Reaction Pathways

Frontier Molecular Orbital (FMO) Theory and Fukui Functions

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

Fukui functions are used within conceptual DFT to identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. arxiv.org For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. The amino group and the pyridinone ring are expected to be key sites of electron density in the HOMO, suggesting they are prone to electrophilic attack. The carbonyl carbon and other electron-deficient sites would likely feature prominently in the LUMO, indicating susceptibility to nucleophilic attack. arxiv.orgresearchgate.net

Table 2: Illustrative FMO Data (Hypothetical) No specific data is available for this compound. The table below is a hypothetical representation.

Parameter Energy (eV)
HOMO -5.8
LUMO -1.2

Transition State Calculations for Reaction Mechanisms

Transition state (TS) theory is used to study the mechanism of chemical reactions by calculating the structure and energy of the transition state—the highest energy point along the reaction coordinate. nih.gov These calculations provide crucial insights into reaction barriers (activation energies) and kinetics. nih.gov

For a potential reaction involving this compound, such as an electrophilic substitution on the pyridinone ring, TS calculations would be performed to map the potential energy surface. By identifying the minimum energy pathway from reactants to products through the transition state, researchers can determine the feasibility of a proposed mechanism. nih.govnih.gov The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. nih.gov

Theoretical Studies on Tautomeric Equilibria and Aromaticity

Energetic Preferences of Tautomeric Forms

Many heterocyclic compounds, including those with amino and keto functionalities, can exist as different tautomers. researchgate.netnih.govresearchgate.net this compound can potentially exist in several tautomeric forms, including the amino-keto form (as named), the imino-enol form, and other variations involving proton transfer.

Computational chemistry is used to determine the relative stabilities of these tautomers by calculating their Gibbs free energies in the gas phase and in different solvents. mdpi.commdpi.com The results indicate which tautomer is energetically preferred under specific conditions. For aminopyridine derivatives, the amino tautomer is generally more stable than the imino form. researchgate.net Aromaticity, often quantified using metrics like the Nucleus-Independent Chemical Shift (NICS), also plays a role, with tautomers possessing a more aromatic ring system typically being more stable. mdpi.comnih.gov

Table 3: Illustrative Relative Energies of Tautomers (Hypothetical) No specific data is available for this compound. The table below is a hypothetical representation.

Tautomer Relative Energy (kcal/mol) - Gas Phase Relative Energy (kcal/mol) - Water
Amino-keto 0.0 (Reference) 0.0 (Reference)

Aromaticity Indices of the Pyridinone Ring System

The aromatic character of the pyridinone ring is influenced by the presence of both the nitrogen atom and the exocyclic oxygen, leading to a π-electron system that is distinct from that of pyridine. nih.gov The substituents on the ring, a 5-amino group and a 1-(2-butoxyethyl) group, are also expected to modulate this aromaticity. The amino group, being an electron-donating group, can enhance the π-electron density of the ring, potentially increasing its aromatic character. Conversely, the N-alkylation introduces steric and electronic effects that can also alter the ring's planarity and electron delocalization.

Several computational indices are employed to provide a quantitative measure of aromaticity, each focusing on different aspects of this multidimensional concept, such as geometry, electron delocalization, and magnetic properties. researchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA) : This index is based on the analysis of bond lengths. It quantifies the degree of bond length equalization in a cyclic system, which is a hallmark of aromaticity. The HOMA index compares the experimental or computationally determined bond lengths of a given molecule to the optimal bond lengths of a fully aromatic system. A HOMA value approaching 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system. Negative values are indicative of anti-aromatic character.

Nucleus-Independent Chemical Shift (NICS) : NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the absolute magnetic shielding computed at a specific point in space, typically at the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). Aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, leading to strong shielding within the ring. Consequently, aromatic systems are characterized by negative NICS values, with more negative values indicating stronger aromaticity. researchgate.netresearchgate.net Positive NICS values, on the other hand, suggest anti-aromaticity, while values near zero are typical for non-aromatic compounds.

Para-Delocalization Index (PDI) : The PDI is an electronic index of aromaticity based on the Quantum Theory of Atoms in Molecules (QTAIM). It measures the electron sharing between para-related atoms in a six-membered ring. In aromatic systems, there is significant electron delocalization across the entire ring, leading to higher PDI values.

Aromatic Fluctuation Index (FLU) : FLU is another electron delocalization-based index. It quantifies the fluctuation of electron delocalization between adjacent atoms in a ring. A lower FLU value signifies a more regular delocalization of electrons, which is characteristic of an aromatic system. Therefore, smaller FLU values are associated with greater aromaticity.

The table below summarizes these key aromaticity indices and their general interpretation.

Aromaticity IndexPrincipleInterpretation for Aromatic SystemsInterpretation for Non-Aromatic SystemsInterpretation for Anti-Aromatic Systems
HOMA (Harmonic Oscillator Model of Aromaticity)Based on the degree of bond length equalization.Values approach 1.Values are close to 0.Values are negative.
NICS (Nucleus-Independent Chemical Shift)Based on the magnetic shielding at the ring's center.Negative values (e.g., -5 to -15 ppm for benzene).Values are close to 0.Positive values.
PDI (Para-Delocalization Index)Measures electron sharing between para-positioned atoms.High positive values.Low positive values.Not typically used for anti-aromaticity.
FLU (Aromatic Fluctuation Index)Quantifies the fluctuation of electron delocalization between adjacent atoms.Values are close to 0.Higher positive values.Even higher positive values.

For the this compound molecule, a comprehensive computational study would be necessary to determine the precise values of these indices. Such an analysis would provide deeper insights into the electronic structure and stability of its pyridinone core, taking into account the electronic contributions of the amino and butoxyethyl substituents.

Potential Non Biological Applications and Functional Materials Design

Precursor Role in the Synthesis of Advanced Organic Materials

The reactive amino group on the pyridinone ring positions this compound as a valuable precursor for creating complex organic structures with tailored properties.

The primary amine functionality of 5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one allows it to act as a monomer in polycondensation reactions. It can be reacted with dianhydrides or diacyl chlorides to form high-performance polymers such as polyimides and polyamides. The incorporation of the pyridinone and butoxyethyl moieties into the polymer backbone is expected to influence the final properties of the material.

The flexible butoxyethyl side chain could enhance the solubility of otherwise rigid polymer chains, facilitating their processing. mdpi.comdigitellinc.com This increased solubility is a significant advantage in the fabrication of films and coatings. Furthermore, the presence of the polar pyridinone unit and the ether linkage in the side chain may improve adhesion and modify the dielectric properties of the resulting polymers. nih.gov

Research on polyimides derived from other heterocyclic diamines containing pyridine (B92270) units has demonstrated that these polymers exhibit excellent thermal stability and mechanical strength. nih.govresearchgate.netrsc.orgrsc.org For instance, polyimides synthesized from aromatic dianhydrides and aminopyridine-based diamines have shown high glass transition temperatures (Tg) and thermal decomposition temperatures (T5%), making them suitable for applications in high-temperature environments like microelectronics and aerospace. nih.govresearchgate.net

Table 1: Representative Thermal and Mechanical Properties of Polyimides Derived from Aminopyridine-Containing Monomers
Polymer DesignationDianhydride Monomer UsedGlass Transition Temp. (Tg)5% Weight Loss Temp. (T5%)Tensile StrengthElongation at BreakSource
PI-16FDA273 °C501 °C103 MPa15.2% nih.gov
PI-2PMDA310 °C472 °C145 MPa12.9% nih.gov
PI-3BTDA255 °C480 °C121 MPa13.5% nih.gov
PI-4ODPA235 °C495 °C115 MPa14.8% nih.gov
PI-5BPADA201 °C488 °C105 MPa14.1% nih.gov

The structure of this compound is well-suited for constructing non-biological supramolecular assemblies. The molecule possesses multiple sites for non-covalent interactions, which are fundamental to the formation of ordered, higher-level structures. acs.org The amino group and the N-H of the pyridinone ring can act as hydrogen bond donors, while the carbonyl oxygen and the pyridine nitrogen atom can serve as hydrogen bond acceptors. mdpi.com

This combination of hydrogen bonding capabilities allows the molecule to self-assemble or to be integrated with other complementary molecules to form complex architectures like rosettes, sheets, or capsules. acs.orgnih.gov Anion binding, in particular, has been shown to mediate the formation of diverse supramolecular structures in pyridyl-containing compounds. acs.org The interplay of these interactions can be used to design materials with applications in areas such as molecular recognition, encapsulation, and the development of "smart" materials that respond to external stimuli. rsc.org

Applications in Analytical Chemistry Method Development

The distinct chemical features of this compound suggest its potential for development into tools for analytical chemistry.

Aminopyridine derivatives are known to exhibit fluorescence and have been successfully employed as chemosensors for the detection of various analytes, especially metal ions. nih.govmdpi.com Unsubstituted 2-aminopyridine (B139424) itself is noted for having a high quantum yield, making it a promising scaffold for fluorescent probes. nih.gov The nitrogen and oxygen atoms within the this compound structure can act as coordination sites for metal ions. Upon binding with a target ion, the electronic structure of the molecule can be perturbed, leading to a detectable change in its fluorescence properties, such as intensity (quenching or enhancement) or emission wavelength. researchgate.netresearchgate.net

This "on-off" or ratiometric signaling mechanism is the basis for highly sensitive and selective fluorescent probes. researchgate.net Such probes could be developed for monitoring heavy metal contaminants (e.g., Fe³⁺, Cu²⁺, Hg²⁺) in industrial wastewater or environmental samples. researchgate.netmdpi.comresearchgate.net The butoxyethyl group could further be used to tune the probe's solubility in different media and modulate its interaction with the target analyte.

Table 2: Examples of Metal Ions Detected by Aminopyridine-Based Fluorescent Sensors
Aminopyridine ScaffoldTarget Metal Ion(s)Sensing MechanismSource
Rhodamine-aminopyridineFe³⁺Fluorescence enhancement researchgate.net
3-Aminopyridine SalicylideneAl³⁺, Fe³⁺Fluorescence enhancement mdpi.com
2,6-DiaminopyridineCu²⁺, Zn²⁺, Co²⁺, Ni²⁺Fluorescence quenching researchgate.net
2-Amino-6-methyl-4-phenyl-nicotinonitrileFe³⁺, Hg²⁺Fluorescence 'switch-off' researchgate.net

In the field of chromatography, particularly High-Performance Liquid Chromatography (HPLC), new materials for stationary phases are constantly sought to achieve better separation of complex mixtures. The functional groups on this compound could be exploited by immobilizing the molecule onto a solid support, such as silica (B1680970) gel. The resulting stationary phase would offer unique selectivity based on a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π stacking, which could be useful for separating polar and aromatic analytes. sielc.comresearchgate.net

Alternatively, the compound's primary amino group makes it a candidate for use as a derivatizing agent. researchgate.net In HPLC analysis, derivatization is used to enhance the detectability of analytes that lack a strong chromophore or fluorophore. researchgate.netgoogle.com For example, 2-aminopyridine is a well-known derivatizing reagent for oligosaccharides, allowing them to be analyzed with high sensitivity by fluorescence detection or mass spectrometry. nih.gov Similarly, this compound could be reacted with analytes containing suitable functional groups (e.g., carboxylic acids, aldehydes) to form stable, highly detectable derivatives. rsc.org

Role in Catalysis or Ligand Design (non-biological catalysis)

The aminopyridine scaffold is a versatile and widely used ligand framework in coordination chemistry and non-biological catalysis. nsf.govresearchgate.net The nitrogen atoms of the pyridine ring and the amino group can coordinate to a metal center, forming stable complexes that can catalyze a variety of organic transformations. The electronic and steric properties of the ligand are crucial for controlling the activity and selectivity of the catalyst. nih.gov

By modifying the structure of this compound, it can be tailored for specific catalytic applications. For instance, it could serve as a ligand for transition metals like iron, palladium, or nickel in reactions such as atom transfer radical polymerization (ATRP), cross-coupling reactions, or dehydrogenation catalysis. nsf.govnih.govresearchgate.net The pyridinone ring offers a distinct electronic environment compared to a simple pyridine, and the butoxyethyl chain can influence the solubility and stability of the catalytic complex in different solvent systems. The ability to tune the ligand's properties makes this compound a promising platform for developing new, efficient, and selective catalysts for industrial chemical synthesis. nih.gov

Ligands for Metal-Organic Frameworks (MOFs)

The molecular structure of this compound contains potential coordination sites that could be utilized in the synthesis of Metal-Organic Frameworks (MOFs). The amino group and the pyridinone oxygen are capable of acting as Lewis bases, potentially coordinating to metal centers.

Potential Coordination Modes:

Functional GroupPotential Coordination Behavior
Amino Group (-NH2)The lone pair of electrons on the nitrogen atom can coordinate to a metal ion, acting as a monodentate ligand.
Pyridinone OxygenThe carbonyl oxygen of the pyridinone ring can also act as a coordination site.
Bidentate ChelationIt is conceivable that the amino group and the pyridinone oxygen could coordinate to the same metal center, forming a chelate ring, which would enhance the stability of the resulting framework.

Amino-functionalized organic linkers are frequently employed in the design of MOFs to introduce specific functionalities, such as enhanced gas sorption or catalytic activity. researchgate.netuab.catcore.ac.uk While no MOFs incorporating this compound have been reported, its constituent parts suggest it could serve as a building block for such materials. The butoxyethyl chain might also influence the porosity and dimensionality of a resulting framework.

Components in Heterogeneous or Homogeneous Catalytic Systems

The amino and pyridinone functionalities within this compound suggest potential roles in catalysis. Pyridinone scaffolds are present in various biologically active molecules and have been explored in medicinal chemistry. frontiersin.org In a non-biological context, the amino group could be functionalized to create a more complex ligand for a metal catalyst.

Furthermore, pyridinone derivatives can be synthesized through various catalytic methods, and their structural analogs have been investigated for catalytic activity in organic synthesis. While direct catalytic applications of this compound have not been described, the core structure is of interest in the development of new catalytic systems.

Advanced Material Science Applications

The photophysical and electronic properties of molecules containing pyridinone and aromatic amine moieties suggest potential for applications in advanced materials, though no specific studies on this compound have been reported.

Components in Organic Light-Emitting Diodes (OLEDs) or Solar Cells

Derivatives of 2-pyridone have been investigated as materials for Organic Light-Emitting Diodes (OLEDs), where they can exhibit properties like thermally activated delayed fluorescence (TADF). diva-portal.org The electronic properties of such molecules can be tuned by the introduction of different substituents. The amino group on the pyridinone ring of the title compound could influence its electronic and photophysical properties, although specific data is not available.

In the realm of solar cells, pyridine derivatives have been explored as additives and components in perovskite solar cells, where they can contribute to improved stability and efficiency. nih.govacs.orgacs.org The Lewis base character of the pyridine nitrogen can interact with components of the perovskite structure. While this compound is a pyridinone and not a pyridine, the underlying aromatic nitrogen-containing heterocycle shares some electronic similarities.

Hypothetical Photophysical Properties:

PropertyPotential Influence of Structural Features
Absorption/EmissionThe aminopyridinone chromophore would be expected to absorb in the UV-visible region. The specific wavelengths would be dependent on the electronic effects of the substituents and the solvent environment.
Quantum YieldThe fluorescence quantum yield would be a key parameter for OLED applications. This is highly structure-dependent and would require experimental measurement.
Charge TransportThe potential for this molecule to transport holes or electrons would be crucial for its utility in OLEDs or solar cells. This would be influenced by its ionization potential and electron affinity.

Molecular Switches or Sensors (non-biological mechanism)

The concept of molecular switches often relies on a molecule's ability to exist in two or more stable states that can be interconverted by an external stimulus such as light, heat, or a change in chemical environment. The amino group in this compound could potentially be protonated or deprotonated, leading to a change in the electronic structure and, consequently, the optical properties of the molecule. This could form the basis of a pH-sensitive molecular switch or sensor. However, no such behavior has been reported for this specific compound.

Advanced Analytical Techniques for Purity and Quantitative Assessment in Research Contexts

Chromatographic Methods for Separation and Purification

Chromatography is an indispensable tool in synthetic chemistry for separating the target compound from unreacted starting materials, byproducts, and other impurities. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, whether for purification or quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds like 5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one. A validated reversed-phase HPLC (RP-HPLC) method provides high-resolution separation, enabling the quantification of the main component and any potential impurities. researchgate.net

A typical RP-HPLC method would utilize an octadecylsilane (B103800) (C18) column. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent, commonly acetonitrile (B52724). nih.gov Detection is typically performed using a UV spectrophotometer at a wavelength where the analyte exhibits maximum absorbance. The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram. For validation, parameters such as linearity, precision, accuracy, and robustness are established according to ICH guidelines. researchgate.net

Table 1: Illustrative HPLC Purity Analysis Data

Retention Time (min)Peak AreaArea %Identification
2.8515,2300.35Impurity A
4.1210,8900.25Impurity B
6.54 4,310,500 99.20 This compound
8.918,7000.20Impurity C

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is best suited for compounds that are thermally stable and volatile. While this compound itself may have limited volatility due to its polar nature and hydrogen bonding capability, GC analysis can be applicable following a derivatization step. Derivatization, for instance by silylation of the amino group, can increase the compound's volatility and thermal stability, making it amenable to GC analysis.

This approach is particularly useful for detecting and quantifying volatile or semi-volatile impurities that may not be easily detected by HPLC. The choice of stationary phase for the GC column would depend on the polarity of the derivatized analyte. Mass spectrometry (GC-MS) is often coupled with GC to provide structural information about the separated components, aiding in the identification of unknown impurities. researchgate.net

Thin-Layer Chromatography (TLC) in Synthetic Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique used extensively for monitoring the progress of chemical reactions. nih.govbrieflands.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time.

The stationary phase is typically a silica (B1680970) gel plate (e.g., Merck silica gel 60 F254). brieflands.com A suitable mobile phase, or eluent, is developed to achieve good separation between the spots corresponding to the starting materials, intermediates, and the final product. A common mobile phase for aminopyridine derivatives could be a mixture of a polar solvent like methanol (B129727) or ethyl acetate and a less polar solvent like chloroform (B151607) or hexane. Spots are visualized under UV light or by staining with an appropriate reagent. The retention factor (Rf) value for each component is calculated to aid in identification.

Table 2: Representative TLC Monitoring Data

CompoundRf ValueVisualization
Starting Material 10.75UV Active
Starting Material 20.62UV Active
Product 0.40 UV Active

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the empirical formula and supports the compound's identity and purity.

For this compound, the molecular formula is C₁₁H₁₈N₂O₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Table 3: Elemental Analysis Data for C₁₁H₁₈N₂O₂

ElementTheoretical %Experimental %
Carbon (C)62.8362.79
Hydrogen (H)8.638.68
Nitrogen (N)13.3213.28

Thermal Analysis Techniques (e.g., TGA, DSC) for Material Stability

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are subjected to a controlled temperature program. These methods are crucial for assessing the thermal stability, decomposition profile, and phase behavior of a compound. wikipedia.org

Thermogravimetric Analysis for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orglibretexts.org For this compound, TGA provides critical information about its thermal stability and decomposition pattern. The TGA thermogram plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the upper limit of the material's thermal stability. wikipedia.org The curve can reveal if the decomposition occurs in a single step or multiple steps, and can indicate the presence of residual solvents or water. nii.ac.jp Analysis of pyridinone and related heterocyclic compounds often shows thermal stability up to several hundred degrees Celsius. acs.orgresearchgate.net

Differential Scanning Calorimetry (DSC) is another powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. duke.edu It is used to detect thermal events such as melting, crystallization, and glass transitions. duke.edumdpi.com The DSC thermogram for a pure crystalline solid like this compound would show a sharp endothermic peak corresponding to its melting point. The presence of impurities typically results in a broadened melting peak at a lower temperature. DSC can also reveal exothermic events, such as decomposition, which often occur at higher temperatures. nih.govresearchgate.net

Table 4: Illustrative Thermal Analysis Summary

TechniqueParameterObserved ValueInterpretation
TGAOnset of Decomposition~250 °CIndicates the temperature at which significant thermal degradation begins.
DSCMelting Point (Tm)145-148 °CSharp endotherm, characteristic of a pure crystalline solid.
DSCDecomposition>250 °CBroad exotherm, corresponding to the weight loss observed in TGA.

Differential Scanning Calorimetry for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in determining the thermal properties of a compound, such as its melting point, glass transition temperature, and decomposition temperature. Such data are critical indicators of the purity of a crystalline solid. A sharp melting peak, for instance, is often indicative of a high-purity compound, whereas a broad melting range can suggest the presence of impurities.

While specific DSC data for this compound is not extensively available in publicly accessible research, the expected thermal events can be extrapolated from the analysis of similar N-substituted pyridinone derivatives. A typical DSC thermogram for a pure, crystalline sample of this compound would be expected to show a distinct endothermic peak corresponding to its melting point. The onset temperature of this peak would define the beginning of the melting process, while the peak temperature represents the point of maximum heat absorption.

Hypothetical DSC Data for this compound:

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy of Fusion (J/g)
Melting125.4128.7110.2

This data is hypothetical and serves to illustrate the typical information obtained from a DSC analysis.

Further thermal events, such as decomposition, would be observed at higher temperatures, typically as an exothermic or endothermic event, depending on the nature of the decomposition process. The thermal stability of the compound can be assessed by the temperature at which decomposition begins.

Titrimetric Methods for Quantitative Analysis of Functional Groups

Titrimetric analysis, a cornerstone of quantitative chemical analysis, provides a robust and accurate means of determining the concentration of a specific substance in a sample. libretexts.orglumenlearning.comlibretexts.org For this compound, the primary amino group attached to the pyridinone ring is a key functional group that can be quantified using various titrimetric approaches.

One of the most common methods for the quantification of aromatic amines is diazotization titration. acs.orgacs.org This method involves the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, such as hydrochloric acid) to form a diazonium salt. The endpoint of the titration can be detected potentiometrically or by using an external indicator, such as starch-iodide paper.

Another applicable technique is a non-aqueous acid-base titration. The basic amino group can be titrated with a strong acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid. The choice of a non-aqueous solvent is crucial as it enhances the basicity of the amino group, allowing for a sharper and more defined endpoint. The endpoint can be determined using a visual indicator or potentiometrically. High-precision coulometric titrations have also been successfully employed for the analysis of aminopyridines. nih.gov

The purity of a sample of this compound, with respect to its amino group content, can be determined by comparing the experimentally determined amount of the amino group to the theoretical value.

Hypothetical Titrimetric Analysis Data for this compound:

Analytical MethodTitrantSample Weight (mg)Titrant Volume (mL)Calculated Purity (%)
Diazotization Titration0.1 M Sodium Nitrite250.011.1599.8
Non-aqueous Titration0.1 M Perchloric Acid250.011.1299.5

This data is hypothetical and for illustrative purposes only.

These advanced analytical techniques are indispensable in the research and development of new chemical entities. The application of DSC provides crucial information about the solid-state properties and purity of this compound, while titrimetric methods offer a precise and reliable way to quantify its key functional group, ensuring the integrity of research findings.

Future Research Directions and Emerging Paradigms for 5 Amino 1 2 Butoxyethyl Pyridin 2 1h One Chemistry

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

Future synthetic research on 5-Amino-1-(2-butoxyethyl)pyridin-2(1H)-one would likely focus on developing novel synthetic routes that improve upon existing methods by maximizing atom economy. This involves designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. Green chemistry principles would guide the exploration of catalytic methods, potentially using earth-abundant metals, to replace stoichiometric reagents. The goal would be to create more efficient, cost-effective, and environmentally benign processes for the production of this pyridinone derivative.

Development of New Reactivity Profiles and Cascade Reactions

A significant area for future investigation lies in uncovering new reactivity profiles for this compound. Research could explore the differential reactivity of the amino group and the pyridinone ring system to develop novel functionalization strategies. A particularly promising avenue is the design of cascade reactions, where a single synthetic operation triggers a series of intramolecular transformations. Such reactions could enable the rapid construction of complex molecular architectures from the relatively simple this compound core, providing efficient access to novel compound libraries.

Advanced Spectroscopic Characterization under Non-Standard Conditions

While standard spectroscopic data (NMR, IR, MS) likely exists for this compound, future research could employ advanced techniques under non-standard conditions to gain deeper structural and dynamic insights. For instance, cryogenic NMR spectroscopy could be used to study conformational isomers or transient intermediates that are not observable at room temperature. nih.gov In-situ spectroscopy, coupling spectroscopic analysis directly with ongoing reactions, could provide real-time mechanistic information about how this compound is formed or how it reacts.

Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatives

The application of machine learning and artificial intelligence (AI) represents a frontier in chemical research. arxiv.orgrjptonline.org For this compound, AI models could be trained on existing chemical reaction data to predict its reactivity with a wide range of reagents and under various conditions. cmu.edu Furthermore, generative AI models could be employed to design novel derivatives with specific desired properties by modifying the core structure. rsc.org This in-silico approach could significantly accelerate the discovery of new molecules with tailored functions, optimizing for properties such as electronic characteristics or solubility. arxiv.org

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

Future research could explore the integration of this compound into non-biological materials. Its structure, featuring a polar pyridinone core and a more flexible butoxyethyl chain, suggests potential applications in materials science. Investigations could focus on its use as a building block for novel polymers, organic semiconductors, or functional dyes. The amino group provides a convenient handle for polymerization or for grafting the molecule onto surfaces, opening avenues for the development of new materials with unique optical, electronic, or thermal properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-1-(2-butoxyethyl)pyridin-2(1H)-one, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via alkylation of pyridin-2(1H)-one precursors. For example, alkylation with 2-butoxyethyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) is a common approach . Multi-component reactions involving carbonyl compounds and C-H acids (e.g., malononitrile) can also yield pyridin-2(1H)-one derivatives, requiring temperature control (60–100°C) and chromatographic purification . Key optimization steps include adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns and regiochemistry. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., amino, carbonyl). Collision cross-section (CCS) values, measured via ion mobility spectrometry, provide insights into molecular conformation (e.g., predicted CCS of 148.8 Ų for [M+H]+ adduct) . X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. What preliminary biological activities are associated with pyridin-2(1H)-one derivatives?

  • Findings : Pyridin-2(1H)-one scaffolds exhibit enzyme inhibition (e.g., kinase or dehydrogenase targets) due to structural mimicry of ATP-binding motifs . For example, derivatives with electron-withdrawing groups (e.g., bromine, difluoromethyl) show enhanced binding to cellular signaling proteins . Initial screens often use in vitro assays (e.g., fluorescence polarization for binding affinity).

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents like 2-butoxyethyl?

  • Methodology : Steric hindrance from bulky groups reduces reaction efficiency. Strategies include:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent solubility .
  • Microwave-assisted synthesis to accelerate reaction kinetics .
  • Protecting group strategies (e.g., tert-butoxycarbonyl for amino groups) to prevent side reactions .
    • Data : Comparative studies show yields increase from 45% to 72% when transitioning from conventional heating to microwave conditions .

Q. How do researchers address discrepancies in reported biological activity data for pyridin-2(1H)-one analogs?

  • Methodology : Contradictions often arise from assay variability or structural impurities. Solutions include:

  • Standardizing assay protocols (e.g., consistent ATP concentrations in kinase assays) .
  • Purity validation via high-performance liquid chromatography (HPLC) with ≤95% purity thresholds .
  • Comparative studies using isosteric replacements (e.g., chlorine vs. bromine) to isolate substituent effects .

Q. What modifications enhance the pharmacokinetic (PK) profile of pyridin-2(1H)-one derivatives?

  • Methodology : Key modifications focus on reducing P-glycoprotein (P-gp) efflux and improving solubility:

  • Introducing lipophilic groups (e.g., trifluoromethyl) lowers polar surface area (tPSA), reducing efflux ratios from 25.0 to 0.8 .
  • N-methylation of the pyridin-2(1H)-one ring decreases acidity, enhancing metabolic stability (e.g., 10-fold increase in half-life) .
    • Data : tPSA values <80 Ų correlate with improved blood-brain barrier penetration in murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.